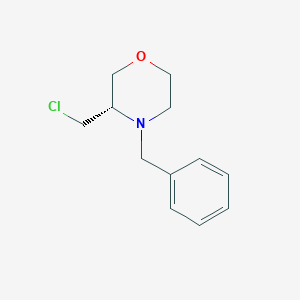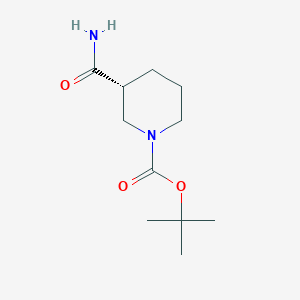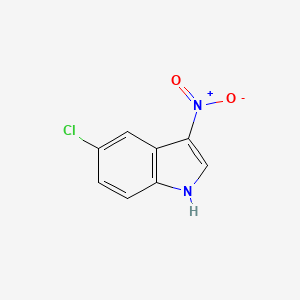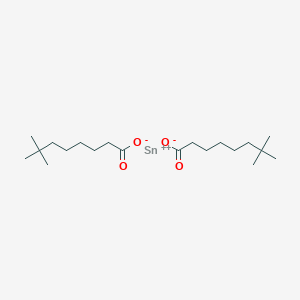
Tin(2+) neodecanoate
Vue d'ensemble
Description
Tin(2+) neodecanoate, also known as tin(IV) neodecanoate, is a chemical compound composed of a tin atom and two neodecanoate ions. It is a white, crystalline solid with a melting point of 74-76 °C and a molecular weight of 536.71 g/mol. Tin(2+) neodecanoate has a variety of applications in the chemical industry, including as a catalyst in chemical synthesis, as a corrosion inhibitor, and as a lubricant for metal surfaces. It is also used in the production of polymers, pharmaceuticals, and other organic compounds.
Applications De Recherche Scientifique
PVC Thermal Stability
- Field : Material Science
- Application : Tin(2+) neodecanoate is used as a heat stabilizer in Polyvinyl Chloride (PVC) materials .
- Method : The compounds dimethyltin dineodecanoate (DMTDN), dibutyltin dineodecanoate (DBTDN), and dioctyltin dineodecanoate (DOTDN) were combined with calcium stearate (CaSt2) and zinc stearate (ZnSt2) to improve the thermal stability of PVC materials .
- Results : The thermal stabilization effects of the three tin neodecanoates, when used as standalone heat stabilizers, followed the order: DOTDN > DBTDN > DMTDN . The thermal stability and lubricity of the three-component heat stabilizer, which consisted of the three types of tin neodecanoate, CaSt2, and ZnSt2 in a ratio of 5:4:1, outperformed the use of tin neodecanoate alone .
Manufacture of Moulded Foams
- Field : Industrial Manufacturing
- Application : Tin(2+) neodecanoate is used in the manufacture of moulded foams .
- Method : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes obtained from this application are not specified in the available resources .
Soldering
- Field : Electronics Manufacturing
- Application : Tin, including tin compounds like Tin(2+) neodecanoate, is used in soldering .
- Method : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes obtained from this application are not specified in the available resources .
Manufacture of Insulation Boards
- Field : Industrial Manufacturing
- Application : Tin(2+) neodecanoate is used in the manufacture of insulation boards .
- Method : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes obtained from this application are not specified in the available resources .
Production of Metal Composite Elements
- Field : Metallurgy
- Application : Tin(2+) neodecanoate is used in the production of metal composite elements .
- Method : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes obtained from this application are not specified in the available resources .
Spraying Processes
- Field : Industrial Manufacturing
- Application : Tin(2+) neodecanoate is used in spraying processes .
- Method : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes obtained from this application are not specified in the available resources .
Manufacture of Insulation Boards
- Field : Industrial Manufacturing
- Application : Tin(2+) neodecanoate is used in the manufacture of insulation boards .
- Method : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes obtained from this application are not specified in the available resources .
Production of Metal Composite Elements
- Field : Metallurgy
- Application : Tin(2+) neodecanoate is used in the production of metal composite elements .
- Method : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes obtained from this application are not specified in the available resources .
Spraying Processes
- Field : Industrial Manufacturing
- Application : Tin(2+) neodecanoate is used in spraying processes .
- Method : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The outcomes obtained from this application are not specified in the available resources .
Propriétés
IUPAC Name |
7,7-dimethyloctanoate;tin(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROUPOMLWHGKPN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Neodecanoic acid, tin(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tin(2+) neodecanoate | |
CAS RN |
49556-16-3 | |
| Record name | Neodecanoic acid, tin(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049556163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoic acid, tin(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tin(2+) neodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



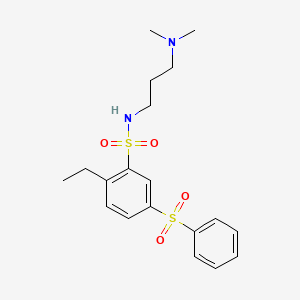

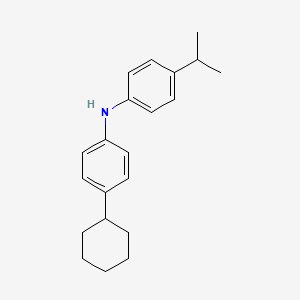
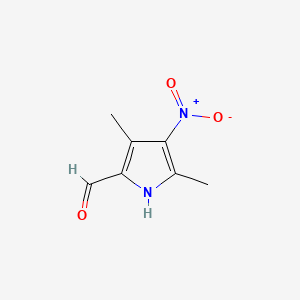
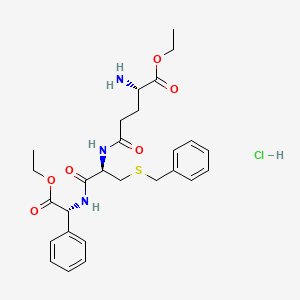
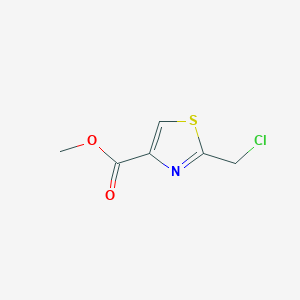
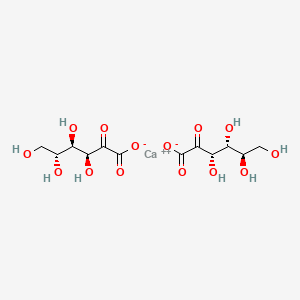
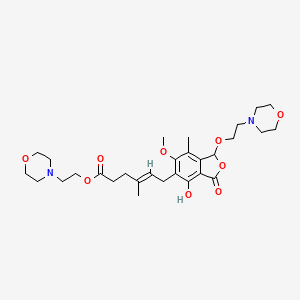
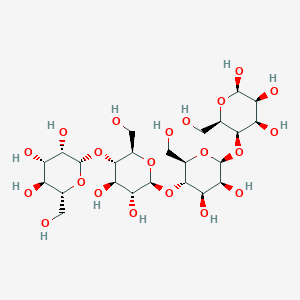
![6-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1593424.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)
